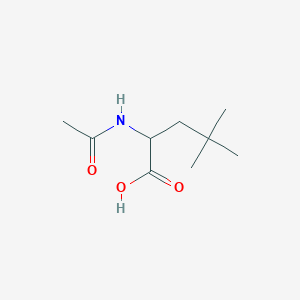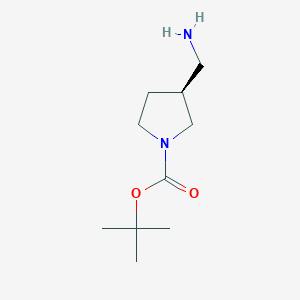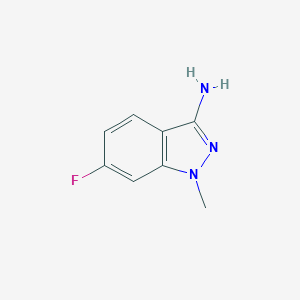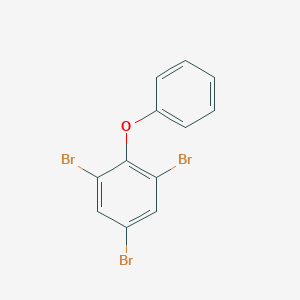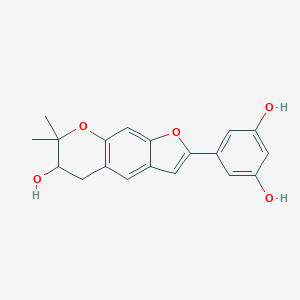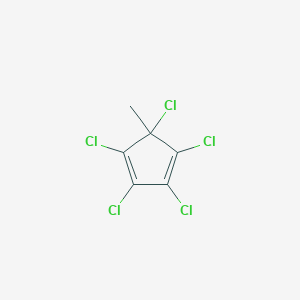![molecular formula C8H10N4S B175746 Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- CAS No. 13370-86-0](/img/structure/B175746.png)
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-, also known as PTU, is a potent inhibitor of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. PTU has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. In
作用机制
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- inhibits thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide to iodine, which is necessary for the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- also inhibits the coupling of iodotyrosines, which prevents the formation of thyroid hormones.
生化和生理效应
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been shown to decrease serum levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3). It also decreases the uptake of iodine by the thyroid gland, which further reduces the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
实验室实验的优点和局限性
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- is a potent inhibitor of thyroid peroxidase, which makes it a valuable tool for studying thyroid hormone synthesis. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can also interfere with other enzymatic reactions, which may complicate the interpretation of experimental results.
未来方向
Future research on Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may focus on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may also be studied for its potential as an anti-cancer agent, as thyroid cancer cells are known to be highly dependent on thyroid hormone synthesis. Additionally, the development of more selective inhibitors of thyroid peroxidase may provide new insights into the regulation of thyroid hormone synthesis and lead to the development of more effective therapies for thyroid disorders.
合成方法
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can be synthesized by the reaction between hydrazine hydrate and thiocarbohydrazide in the presence of acetic acid. The reaction yields Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- as a yellow crystalline solid, which can be purified by recrystallization.
科学研究应用
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. It has been shown to inhibit thyroid hormone synthesis by blocking the oxidation of iodide to iodine, which is a critical step in the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune thyroiditis.
属性
CAS 编号 |
13370-86-0 |
|---|---|
产品名称 |
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- |
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC 名称 |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
InChI 键 |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
手性 SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
规范 SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
同义词 |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



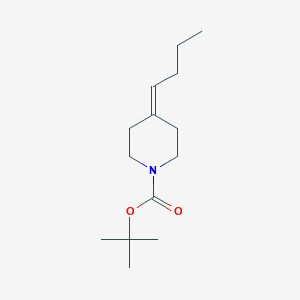
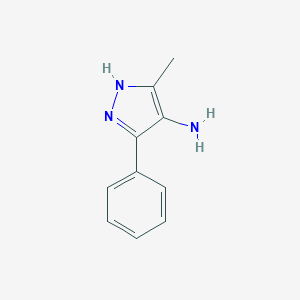
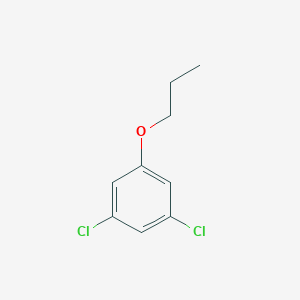
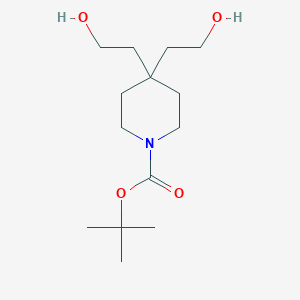
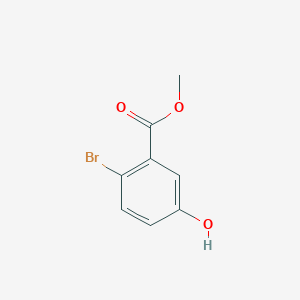
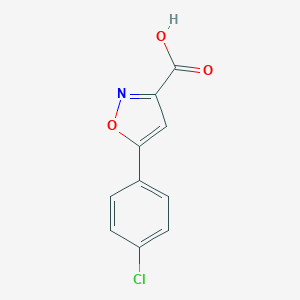
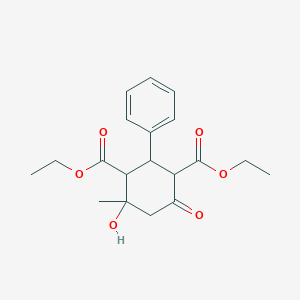
![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
